![molecular formula C32H22 B13718038 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B13718038.png)
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique polycyclic structure. This compound is part of a broader class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and diverse applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process is conducted in a high-temperature chemical microreactor at approximately 1300 ± 10 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by the addition of the indenyl radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are often conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce hydrogenated forms of the compound.
Applications De Recherche Scientifique
9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s polycyclic structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
- (E)-5-(but-1-en-3-yn-1-yl)-1H-indene
- (E)-6-(but-1-en-3-yn-1-yl)-1H-indene
Uniqueness
Compared to these similar compounds, 9-(2-Phenyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene stands out due to its extended conjugation and unique structural features, which enhance its stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
C32H22 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
9-(2-phenyl-2,3-dihydrocyclopenta[a]naphthalen-1-ylidene)fluorene |
InChI |
InChI=1S/C32H22/c1-2-10-21(11-3-1)29-20-23-19-18-22-12-4-5-13-24(22)30(23)32(29)31-27-16-8-6-14-25(27)26-15-7-9-17-28(26)31/h1-19,29H,20H2 |
Clé InChI |
AREPCFBCWXOFPI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=C1C=CC6=CC=CC=C65)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


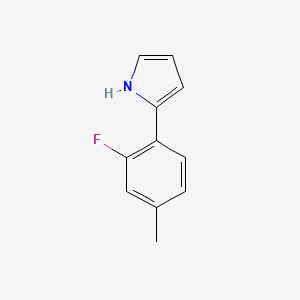
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
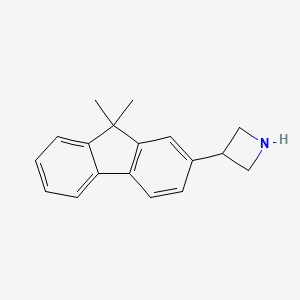

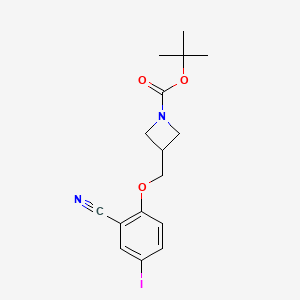
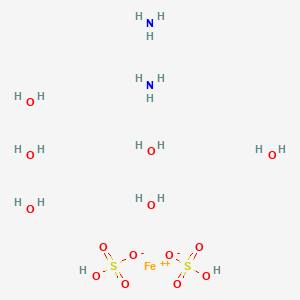
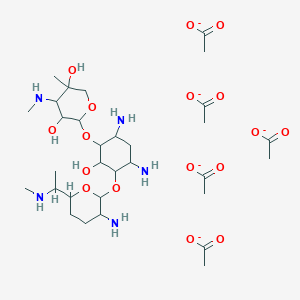
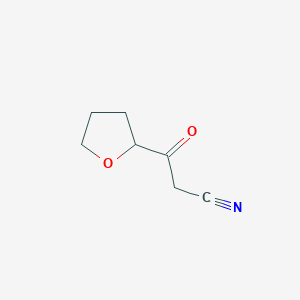

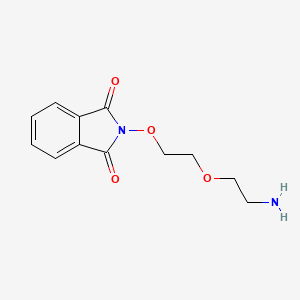
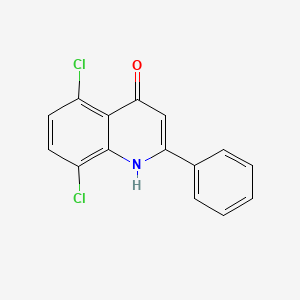
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
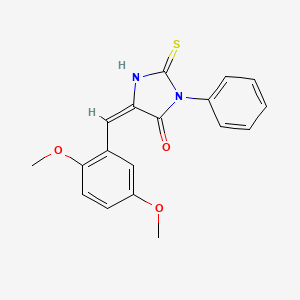
![[2-(2-Methoxyphenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13718064.png)
